Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)-
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Overview
Description
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- typically involves the bromination of 1-(5,6-dichloro-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or other functionalized derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(5-bromo-2,6-dichloro-3-pyridinyl)-: Similar in structure but with different halogenation pattern.
Ethanone, 1-(3,5-dichloro-2-hydroxy-6-methylphenyl)-: Another halogenated ethanone derivative with different substituents.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms on the pyridine ring can enhance its chemical stability and binding affinity towards certain molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(5,6-dichloropyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-2-6(12)4-1-5(9)7(10)11-3-4/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVLJNJDAHBMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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